methyl 5-(N-((4-fluoro-2-methylphenyl)sulfonyl)butyramido)-2-methylbenzofuran-3-carboxylate
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Overview
Description
Methyl 5-(N-((4-fluoro-2-methylphenyl)sulfonyl)butyramido)-2-methylbenzofuran-3-carboxylate is a complex organic compound that features a benzofuran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(N-((4-fluoro-2-methylphenyl)sulfonyl)butyramido)-2-methylbenzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the benzofuran core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the sulfonyl group: This step involves the reaction of the benzofuran derivative with sulfonyl chloride in the presence of a base.
Final esterification: The carboxylate group is introduced through esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(N-((4-fluoro-2-methylphenyl)sulfonyl)butyramido)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Electrophilic aromatic substitution reactions can be used to introduce new substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or sulfuric acid can be used for electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce halogens or nitro groups.
Scientific Research Applications
Methyl 5-(N-((4-fluoro-2-methylphenyl)sulfonyl)butyramido)-2-methylbenzofuran-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used to study the interactions of sulfonyl and benzofuran groups with biological molecules.
Mechanism of Action
The mechanism of action of methyl 5-(N-((4-fluoro-2-methylphenyl)sulfonyl)butyramido)-2-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the benzofuran core can interact with nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(N-((4-chloro-2-methylphenyl)sulfonyl)butyramido)-2-methylbenzofuran-3-carboxylate
- Methyl 5-(N-((4-bromo-2-methylphenyl)sulfonyl)butyramido)-2-methylbenzofuran-3-carboxylate
Uniqueness
Methyl 5-(N-((4-fluoro-2-methylphenyl)sulfonyl)butyramido)-2-methylbenzofuran-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro or bromo analogs. Fluorine can enhance the compound’s stability and its ability to interact with biological targets.
Properties
IUPAC Name |
methyl 5-[butanoyl-(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FNO6S/c1-5-6-20(25)24(31(27,28)19-10-7-15(23)11-13(19)2)16-8-9-18-17(12-16)21(14(3)30-18)22(26)29-4/h7-12H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNOBOVVIFBDHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OC)C)S(=O)(=O)C3=C(C=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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